![molecular formula C9H9N3 B7877432 N-methylquinoxalin-6-amine](/img/structure/B7877432.png)
N-methylquinoxalin-6-amine
Overview
Description
N-methylquinoxalin-6-amine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Imaging of β-Amyloid Plaques
N-methylquinoxalin-6-amine derivatives, specifically 2-(4-(2-[(18)F]fluoroethoxy)phenyl)-N-methylquinoxalin-6-amine and 2-(4-(2-(2-(2-[(18)F]fluoroethoxy)ethoxy)ethoxy)phenyl)-N-methylquinoxalin-6-amine, have been found to display high binding affinity to Aβ(1-42) aggregates. These compounds could be potential PET imaging agents for Aβ plaques in the human brain, aiding in the diagnosis of Alzheimer's disease (Yu et al., 2012).
Antimicrobial Activity
Quinoxaline derivatives have been explored for their antimicrobial properties. The synthesis of various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring resulted in new compounds with optimized antimicrobial activity (Singh et al., 2010).
Reductive Amination in Synthesis
N-Methyl- and N-alkylamines are important in academic research and industrial production. A study demonstrates an expedient reductive amination process for the selective synthesis of N-methylated and N-alkylated amines using Co3O4-based catalysts, showcasing the role of N-methylquinoxalin-6-amine in synthetic chemistry (Senthamarai et al., 2018).
Cancer Research
N-methylquinoxalin-6-amine derivatives have been found to be potent apoptosis inducers and show efficacy as anticancer agents. One derivative in particular showed excellent blood-brain barrier penetration and efficacy in cancer models (Sirisoma et al., 2009).
Development of Enzyme Inhibitors
Quinoxaline derivatives have been used in the preparation of small libraries of 6-aminoquinoxalines, potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1), showcasing their application in enzyme inhibition and potentially in therapeutic development (Zhang et al., 2006).
Study of Biogenic Amines and Pharmacology
N-Methylated amines, including those derived from quinoxaline, have been studied in relation to their physiological actions, such as effects on blood pressure, respiration, and smooth muscle. This highlights their importance in pharmacological research (Fassett & Hjort, 1938).
Liquid Chromatographic Analysis
N-methylquinoxalin-6-amine derivatives have been used in the synthesis of compounds for liquid chromatographic fluorimetric assays, aiding in the analysis of trace amounts of biological and chemical compounds (McLellan & Thornalley, 1992).
Photoredox Catalysis in Organic Synthesis
The metal-free C(sp2)-H/N-H cross-dehydrogenative coupling of quinoxalinones with aliphatic amines under visible-light photoredox catalysis showcases the application of quinoxaline derivatives in advanced organic synthesis (Wei et al., 2018).
properties
IUPAC Name |
N-methylquinoxalin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-6,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMXKADHQNGTDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=NC=CN=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylquinoxalin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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